molecular formula C14H21ClN2O B14904968 2-((1-(4-Chlorophenyl)ethyl)amino)-N-isopropylpropanamide

2-((1-(4-Chlorophenyl)ethyl)amino)-N-isopropylpropanamide

Cat. No.: B14904968
M. Wt: 268.78 g/mol
InChI Key: XAONJZAKHYIUSQ-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)ethyl)amino)-N-isopropylpropanamide is an organic compound that features a chlorophenyl group, an ethylamino group, and an isopropylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Chlorophenyl)ethyl)amino)-N-isopropylpropanamide typically involves the reaction of 4-chloroacetophenone with ethylamine to form the intermediate 1-(4-chlorophenyl)ethylamine. This intermediate is then reacted with isopropylpropanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Chlorophenyl)ethyl)amino)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(4-Chlorophenyl)ethyl)amino)-N-isopropylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-Chlorophenyl)ethyl)amino)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-Bromophenyl)ethyl)amino)-N-isopropylpropanamide
  • 2-((1-(4-Fluorophenyl)ethyl)amino)-N-isopropylpropanamide
  • 2-((1-(4-Methylphenyl)ethyl)amino)-N-isopropylpropanamide

Uniqueness

2-((1-(4-Chlorophenyl)ethyl)amino)-N-isopropylpropanamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethylamino]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H21ClN2O/c1-9(2)16-14(18)11(4)17-10(3)12-5-7-13(15)8-6-12/h5-11,17H,1-4H3,(H,16,18)

InChI Key

XAONJZAKHYIUSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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